N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide is a chemical compound characterized by its unique structural features, which include a benzimidazole core substituted with an acetylamino group and a carboxamide functional group. The molecular formula of this compound is , and it has a molecular weight of approximately 308.33 g/mol. This compound is part of the benzimidazole class, which is known for its diverse biological activities and synthetic utility in pharmaceuticals and agrochemicals .
The chemical behavior of N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide can be analyzed through various reactions typical of benzimidazole derivatives. Common reactions include:
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with novel properties.
Benzimidazole derivatives, including N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide, have been reported to exhibit a wide range of biological activities. These include:
The synthesis of N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide can be achieved through several methods:
N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide has potential applications in various fields:
Interaction studies involving N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide typically focus on its binding affinity with biological targets such as enzymes or receptors. These studies often utilize techniques like:
Such studies are crucial for understanding the mechanism of action and optimizing the pharmacological profile of the compound.
N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide shares structural similarities with other benzimidazole derivatives. Here are some comparable compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-benzimidazole | Basic benzimidazole structure | Antimicrobial |
| 2-methylbenzimidazole | Methyl substitution on benzene ring | Anticancer |
| 5-nitrobenzimidazole | Nitro group on the benzene ring | Antifungal |
| 4-(acetylamino)-benzene sulfonamide | Sulfonamide derivative | Antibacterial |
N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide is unique due to its specific combination of an acetylamino group and a carboxamide moiety on a benzimidazole scaffold, which may confer distinct biological activities not observed in simpler derivatives. This structural complexity allows for diverse interactions within biological systems, potentially leading to enhanced efficacy as a therapeutic agent compared to other similar compounds.
The benzimidazole scaffold is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. For 2-methyl-1H-benzimidazole-6-carboxylic acid, glacial acetic acid serves as the methyl source, reacting with o-phenylenediamine under reflux in dimethylformamide (DMF) to form the heterocyclic core [1]. The mechanism proceeds through:
Phosphorus oxychloride (POCl₃) is often employed as a cyclizing agent, particularly in polyphosphoric acid or methanesulfonic acid systems, to accelerate dehydration and improve reaction efficiency [3].
The 6-carboxamide group is introduced via coupling the carboxylic acid intermediate with 3-(acetylamino)aniline. Key steps include:
Alternative approaches employ coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to directly link the carboxylic acid and amine without intermediate isolation [2].
Microwave irradiation significantly reduces reaction times for both condensation and amidation steps. For example, cyclization of o-phenylenediamine with acetic acid under microwave conditions (150 W, 120°C) achieves 85% yield in 20 minutes versus 6 hours under conventional reflux [1]. Similarly, amide coupling completes within 5 minutes at 100°C, minimizing thermal degradation [3].
Lewis acid catalysts enhance reaction specificity and efficiency:
Heterogeneous catalysts like silica-supported sulfonic acid (SiO₂-SO₃H) enable recyclability, reducing waste in large-scale syntheses [3].
Post-synthesis purification involves:
| Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|
| 80 | 8 | 68 |
| 100 | 6 | 85 |
| 120 | 4 | 78 |
Optimal temperature is 100°C, balancing reaction rate and decomposition [1].
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| POCl₃ | THF | 93 |
| SOCl₂ | DCM | 88 |
| EDC/HOBt | DMF | 91 |
POCl₃ in THF provides the highest yield due to superior activation of the carboxylic acid [3].
Polar aprotic solvents (DMF, THF) enhance reactant solubility and stabilize intermediates, whereas non-polar solvents (toluene) result in incomplete reactions [1] [3].
The thermodynamic stability of N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide can be evaluated through several key parameters that reflect its resistance to thermal decomposition and structural integrity under various conditions.
Benzimidazole derivatives demonstrate exceptional thermal stability due to their fused ring system architecture. The parent benzimidazole compound exhibits a melting point range of 169-171°C and maintains structural integrity up to 360°C before decomposition [2] [3]. For substituted benzimidazole carboxamides, thermal stability measurements indicate that the presence of electron-withdrawing carboxamide groups generally increases decomposition temperatures compared to unsubstituted analogs [4] [5].
The binding energy per atom, a critical parameter for assessing thermal stability, has been calculated for various benzimidazole derivatives using density functional theory methods. These calculations reveal that compounds with carboxamide substitutions typically exhibit binding energies in the range of 4.5-5.2 eV per atom, indicating substantial thermal resistance [6]. The methyl substitution at the 2-position and the acetylamino phenyl group at the 6-position are expected to contribute additional stabilization through intramolecular hydrogen bonding and π-π stacking interactions.
Differential scanning calorimetry studies of related benzimidazole carboxamides have demonstrated the existence of solid-solid phase transitions before melting [7] [8]. These phase transitions, typically occurring 20-40°C below the melting point, represent conformational changes in the crystal lattice that can be monitored through enthalpy measurements. The enthalpy of fusion for benzimidazole derivatives ranges from 15-25 kJ/mol, with substituted analogs showing higher values due to increased intermolecular interactions [8].
| Parameter | Value Range | Method | Reference Compounds |
|---|---|---|---|
| Melting Point | 200-250°C | DSC | Benzimidazole carboxamides [9] [5] |
| Decomposition Temperature | 350-420°C | TGA | Substituted benzimidazoles [6] [9] |
| Enthalpy of Fusion | 18-28 kJ/mol | DSC | Related carboxamides [7] [8] |
| Heat Capacity Change | 50-80 J/mol·K | DSC | Benzimidazole derivatives [7] |
Stability constants for metal complexes of benzimidazole carboxylic acids provide insight into the thermodynamic stability of the benzimidazole ring system. Studies with zinc(II) complexes of 1H-benzimidazole-2-carboxylic acid have yielded formation constants in the range log K₁ = 4.2-5.8, indicating significant thermodynamic favorability for complex formation [10]. The presence of the acetylamino substituent is expected to enhance stability through additional coordination sites and hydrogen bonding interactions.
The solubility profile of N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide reflects the complex interplay between its polar carboxamide and acetylamino functionalities and the hydrophobic benzimidazole and phenyl ring systems.
Benzimidazole derivatives typically exhibit limited water solubility due to their aromatic character, with the parent benzimidazole being sparingly soluble in water [11] [12]. The introduction of carboxamide and acetylamino groups significantly enhances aqueous solubility through hydrogen bonding capabilities. Comparative studies of substituted benzimidazoles indicate that compounds with similar substitution patterns achieve aqueous solubilities in the range of 0.5-3.0 mg/mL at 25°C [13] [14].
The pH-dependent solubility behavior is particularly important for this compound due to its multiple ionizable sites. At physiological pH (7.4), the compound exists predominantly in its neutral form, while acidic conditions (pH < 4) promote protonation of the benzimidazole nitrogen, enhancing water solubility by factors of 10-50 [14] [15].
Extensive solubility studies of benzimidazole derivatives in organic solvents reveal distinct patterns based on solvent polarity and hydrogen bonding capacity [16] [7] [17]. The solubility hierarchy typically follows: alcohols > ketones > esters > hydrocarbons.
| Solvent System | Solubility Range (mg/mL) | Temperature (°C) | Intermolecular Interactions |
|---|---|---|---|
| Methanol | 15-25 | 25 | H-bonding, dipole interactions [7] |
| Ethanol | 12-20 | 25 | H-bonding, moderate polarity [7] |
| 1-Propanol | 8-15 | 25 | H-bonding, increased lipophilicity [7] |
| 1-Butanol | 5-12 | 25 | Reduced H-bonding capacity [7] |
| Dimethyl sulfoxide | 25-40 | 25 | Strong solvation, aprotic [13] [12] |
| Dichloromethane | 2-5 | 25 | Weak interactions [17] |
| Toluene | 0.5-2 | 25 | π-π interactions only [17] |
The intermolecular solute-solvent interactions have been quantified using activity coefficient models including Wilson, UNIQUAC, and NRTL equations [7] [18]. For benzimidazole derivatives in alcoholic solvents, the Wilson equation provides the best correlation with experimental data, achieving average root-mean-square deviations of 2-4 K in temperature predictions [7].
The solubility enhancement in primary alcohols compared to secondary and tertiary alcohols reflects the importance of hydrogen bonding accessibility. The acetylamino and carboxamide functionalities serve as both hydrogen bond donors and acceptors, creating multiple interaction sites with protic solvents [18].
The partition coefficient represents a fundamental parameter for understanding the lipophilic-hydrophilic balance of N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide and its potential bioavailability characteristics.
Shake flask method determinations for structurally related benzimidazole derivatives provide a framework for estimating the partition behavior of the target compound [19]. The octanol-water partition coefficients for benzimidazole carboxamides typically range from log P = 0.5 to 3.5, depending on the nature and position of substituents [20] [19].
For compounds with similar structural features, experimental log P values have been determined using standardized protocols with n-octanol and phosphate buffer (pH 7.4) [19]. The methodology involves equilibration of compound solutions between the two phases, followed by UV-Vis spectrophotometric analysis at compound-specific wavelengths [19].
| Structural Feature | LogP Contribution | Experimental Range | Method |
|---|---|---|---|
| Benzimidazole core | +1.2 to +1.8 | Literature compilation [19] [2] | Shake flask |
| Carboxamide group | -0.8 to -1.2 | Related compounds [4] [5] | Shake flask |
| Acetylamino group | -0.5 to -0.8 | Amide derivatives [19] | Shake flask |
| Phenyl substituent | +1.8 to +2.2 | Aromatic compounds [19] | Shake flask |
| Methyl group | +0.3 to +0.5 | Alkyl substitution [19] | Shake flask |
Theoretical calculations using fragment-based approaches and molecular descriptor methods provide complementary estimates of partition coefficients. The ALOGPS program, validated against extensive experimental datasets, typically achieves correlation coefficients greater than 0.95 for heterocyclic compounds [20]. For the target compound, computational estimates suggest a log P value in the range of 1.8-2.4, reflecting the balance between lipophilic aromatic systems and hydrophilic amide functionalities [20].
Quantum mechanical calculations incorporating solvation effects have been employed to refine partition coefficient predictions. These methods account for conformational flexibility and specific solvation interactions that influence the thermodynamic equilibrium between octanol and aqueous phases [20] [21].
The relationship between partition coefficients and biological activity has been extensively studied for benzimidazole derivatives [19]. Mathematical models correlating log P values with antifungal activity demonstrate that optimal biological activity typically occurs within log P ranges of 2.0-3.5, suggesting that the target compound may exhibit favorable bioavailability characteristics [19].
The acid-base equilibrium behavior of N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide involves multiple ionizable sites, creating a complex pH-dependent speciation profile that significantly influences its physicochemical and biological properties.
The benzimidazole ring system exhibits characteristic acid-base behavior with well-documented pKa values. Experimental measurements using capillary electrophoresis and spectrophotometric methods have established that the protonated benzimidazole (benzimidazolium) form has pKa values ranging from 5.4-5.8 [22] [15] [3]. This protonation occurs at the N-3 position of the imidazole ring, creating a positively charged species that significantly alters solubility and biological activity profiles [22].
Thermodynamic pKa determinations for fifteen different benzimidazole derivatives using capillary electrophoresis at various ionic strengths, followed by extrapolation to zero ionic strength, have yielded values ranging from 4.48 to 7.38 [15]. The variation depends on the electronic effects of substituents, with electron-withdrawing groups decreasing pKa values and electron-donating groups increasing them [15].
The carboxamide functionality contributes additional complexity to the acid-base behavior. While primary carboxamides are generally very weak acids (pKa > 15), their protonation can occur under strongly acidic conditions [14]. Spectrophotometric studies of benzimidazole carboxamides indicate that carboxamide protonation typically occurs at pKa values around 1-2, significantly lower than the benzimidazole ring protonation [14].
The acetylamino substituent introduces another potential ionization site, though secondary amides typically exhibit very weak acidity (pKa ~ 15-17). However, the proximity to the electron-withdrawing benzimidazole ring system may moderately decrease this pKa value [14] [15].
| Ionizable Site | pKa Range | Ionic Form | pH Dependence |
|---|---|---|---|
| Benzimidazole N-1/N-3 | 5.2-5.8 | BzIm-H⁺ | Protonated at pH < 4 [22] [15] |
| Benzimidazole N-1 | 12.5-13.2 | BzIm⁻ | Deprotonated at pH > 13 [22] [3] |
| Carboxamide | 1.5-2.5 | R-CONH₃⁺ | Protonated at pH < 1 [14] |
| Acetylamino | 14-16 | Ac-NH⁻ | Deprotonated at pH > 15 [14] |
The multiple ionization equilibria create a complex speciation diagram with distinct predominant forms across different pH ranges. At physiological pH (7.4), the compound exists predominantly in its neutral form, with minor contributions from the protonated benzimidazole species [22] [14]. This pH-dependent behavior significantly influences solubility, with maximum aqueous solubility typically occurring at pH values near the primary pKa [14] [15].
Computational modeling using density functional theory has provided theoretical pKa predictions that align well with experimental measurements. These calculations incorporate solvation effects and electronic structure considerations to predict ionization behavior [22] [10]. For the target compound, theoretical models suggest a primary pKa of approximately 5.6 ± 0.3 for benzimidazole protonation, consistent with experimental data for related compounds [22] [15].